Wallichinine

描述

Wallichinine is a natural alkaloid found in the plant Piper wallichii. It has garnered significant interest due to its potential antitumor and anti-inflammatory activities. This compound is known for its inhibitory activity on platelet aggregation caused by platelet activating factor .

准备方法

Synthetic Routes and Reaction Conditions

Wallichinine can be synthesized through various chemical reactions involving the appropriate precursors. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the formation of the desired compound. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product. The exact methods used in industrial production are often closely guarded trade secrets.

化学反应分析

Inhibition of ABCB1-Mediated Multidrug Resistance (MDR)

- Wallichinine can reverse ABCB1-mediated MDR in cancer cells by directly inhibiting the drug efflux function of ABCB1, which leads to increased intracellular concentrations of anticancer drugs .

- It potentiates the effects of ABCB1 substrates like vincristine and doxorubicin on the inhibition of growth, cell cycle arrest, and the induction of apoptosis in ABCB1-overexpressing cancer cells .

- This compound does not alter the sensitivity of non-ABCB1 substrates like cisplatin .

Interaction with ABCB1

- This compound blocks the drug-efflux activity of ABCB1, increasing the accumulation of rhodamine 123 and doxorubicin inside cells .

- It stimulates the ATPase activity of ABCB1 without changing the expression of ABCB1 .

- The predicted binding mode shows hydrophobic interactions of this compound within the large drug-binding cavity of ABCB1 . this compound is stabilized through hydrogen bonding and hydrophobic interactions with residues in the hydrophobic cavity of ABCB1 .

Reactivity

科学研究应用

Overcoming Multidrug Resistance in Cancer

- Study Findings : Research indicates that wallichinine significantly enhances the sensitivity of ABCB1 substrate drugs such as vincristine and doxorubicin. In vitro studies have shown that this compound reduces the half-maximal inhibitory concentration (IC50) values of these drugs in ABCB1-overexpressing cancer cell lines .

- Mechanistic Insights : The compound increases the intracellular concentration of chemotherapeutics by blocking ABCB1-mediated efflux without altering the expression levels of the transporter itself. This mechanism allows for a more effective treatment regimen for patients with drug-resistant cancers .

Antiplatelet Activity

This compound exhibits antiplatelet properties by inhibiting platelet aggregation induced by platelet-activating factor (PAF). This effect may have implications for cardiovascular health, where excessive platelet activation can lead to thrombotic events. The compound's ability to modulate platelet function suggests potential applications in preventing cardiovascular diseases .

Table 1: Summary of Key Studies on this compound

作用机制

Wallichinine exerts its effects through several mechanisms:

Inhibition of Platelet Aggregation: This compound inhibits platelet aggregation by antagonizing the platelet activating factor receptor, preventing the gathering of blood platelets.

Reversal of Multidrug Resistance: This compound blocks the drug-efflux activity of the ABCB1 transporter, increasing the intracellular accumulation of chemotherapeutic drugs and stimulating the ATPase activity of ABCB1 without altering its expression.

相似化合物的比较

Similar Compounds

Wallichinine is structurally similar to several other compounds, including:

- Lancifolin C

- Hancinone C

- Futoquinol

- Isodihydrofutoquinol B

- Isodihydrofutoquinol A

- Fargesone A

- Fargesone B

- Piperenone

- Mirandin B

- Burchellin

Uniqueness

What sets this compound apart from these similar compounds is its unique ability to inhibit platelet aggregation and reverse multidrug resistance in cancer cells. This makes it a valuable compound for further research and potential therapeutic applications .

生物活性

Wallichinine, a compound derived from Piper wallichii, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms in reversing multidrug resistance (MDR) in cancer cells and its potential therapeutic applications.

Overview of this compound

This compound is a lignan isolated from Piper wallichii, a plant traditionally used in various medicinal practices. Its chemical structure allows it to interact with multiple biological targets, making it a compound of interest in pharmacological research.

One of the most significant findings regarding this compound is its ability to reverse ABCB1-mediated multidrug resistance (MDR) in cancer cells. The ABCB1 transporter, also known as P-glycoprotein, is responsible for the efflux of various chemotherapeutic agents from cells, leading to reduced drug efficacy.

Key Findings

- Inhibition of Drug Efflux : this compound has been shown to directly inhibit the drug efflux function of the ABCB1 transporter. This results in increased intracellular accumulation of chemotherapeutic agents such as doxorubicin and vincristine in ABCB1-overexpressing cancer cells .

- Cytotoxicity Enhancement : In studies using MTT assays, this compound significantly decreased the IC50 values of vincristine and doxorubicin in resistant KB V200 cells compared to parental KB cells, indicating enhanced sensitivity to these drugs .

- ATPase Activity Stimulation : this compound stimulates the ATPase activity of ABCB1 in a dose-dependent manner, suggesting that it may act as a substrate for the transporter while simultaneously inhibiting its efflux function .

- No Alteration in ABCB1 Expression : Importantly, this compound does not alter the expression levels of ABCB1 protein, indicating that its mechanism primarily involves functional inhibition rather than downregulation of the transporter .

Table: Summary of this compound's Effects on Chemotherapeutic Agents

| Chemotherapeutic Agent | IC50 (KB V200) | Effect of this compound |

|---|---|---|

| Vincristine | High Resistance | Decreased IC50 |

| Doxorubicin | High Resistance | Decreased IC50 |

| Cisplatin | No Resistance | No significant change |

Anti-Inflammatory Properties

Beyond its role in cancer therapy, this compound also exhibits anti-inflammatory properties. It acts as an antagonist of the platelet-activating factor receptor, which can inhibit platelet aggregation and may have implications for treating inflammatory diseases .

Case Studies and Clinical Implications

Several studies have highlighted the potential clinical applications of this compound:

- Combination Therapy : Research indicates that combining this compound with standard chemotherapeutic agents could enhance treatment efficacy for patients with MDR cancers. This approach may be particularly beneficial for those who have developed resistance to conventional therapies .

- Safety Profile : Preliminary studies suggest that this compound has a favorable safety profile; however, further clinical trials are necessary to fully assess its therapeutic potential and side effects in human subjects.

属性

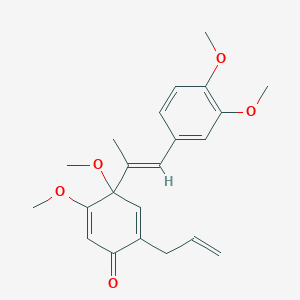

IUPAC Name |

4-[(E)-1-(3,4-dimethoxyphenyl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O5/c1-7-8-17-14-22(27-6,21(26-5)13-18(17)23)15(2)11-16-9-10-19(24-3)20(12-16)25-4/h7,9-14H,1,8H2,2-6H3/b15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYZYTYFGUQBLS-RVDMUPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=C(C=C1)OC)OC)C2(C=C(C(=O)C=C2OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=C(C=C1)OC)OC)/C2(C=C(C(=O)C=C2OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125292-97-9 | |

| Record name | Wallichinine D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125292979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。